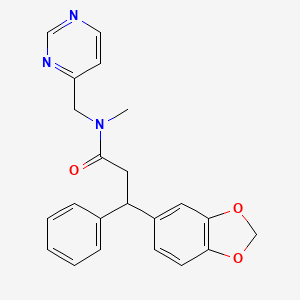
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide, also known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as benzodioxole derivatives, which have been found to have a variety of interesting properties.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide has been found to have a variety of potential applications in scientific research. One area of interest is in the study of cancer, as this compound has been found to inhibit the growth of several types of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the immune system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant effects and to protect against oxidative stress. This compound has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under a variety of conditions, which makes it useful for experiments that require long-term stability. One limitation of using this compound is that it can be difficult to work with due to its low solubility in water and some organic solvents.
Direcciones Futuras
There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide. One area of interest is in the development of new cancer treatments based on this compound and other benzodioxole derivatives. This compound may also be useful in the development of new anti-inflammatory agents, as well as in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of 1,3-benzodioxole with N-methyl-N-(4-pyrimidinylmethyl)propan-1-amine in the presence of a catalyst. The resulting product can then be purified using standard techniques such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(pyrimidin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-25(13-18-9-10-23-14-24-18)22(26)12-19(16-5-3-2-4-6-16)17-7-8-20-21(11-17)28-15-27-20/h2-11,14,19H,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWARESKFXPIEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=NC=C1)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylthio)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6028073.png)
![4-chloro-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide](/img/structure/B6028078.png)
![ethyl 4-methyl-5-phenyl-2-{[2,2,2-trifluoro-1-(methoxycarbonyl)-1-(propionylamino)ethyl]amino}thiophene-3-carboxylate](/img/structure/B6028081.png)
![ethyl 2-[(4-methoxyphenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6028093.png)
![6-[(1-cyclopropylethyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B6028102.png)
![1-[(1-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B6028110.png)
![4-(benzyloxy)-N-[6-bromo-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B6028125.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6028128.png)
![3-[3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1-piperidinyl]-1-phenyl-1-propanone hydrochloride](/img/structure/B6028134.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B6028145.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6028161.png)
![methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate](/img/structure/B6028168.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6028172.png)
![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)